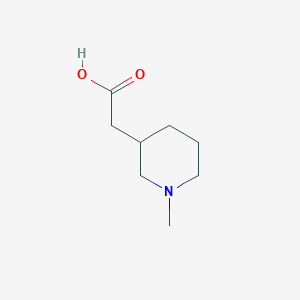

2-(1-Methylpiperidin-3-yl)acetic acid

Vue d'ensemble

Description

2-(1-Methylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid involves several steps. One common method includes the reaction of 1-methylpiperidine with bromoacetic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and the piperidine ring undergo oxidation under controlled conditions:

- Reagents and Conditions :

- Products :

Key Findings:

- Oxidation selectivity depends on pH and temperature.

- Yields for ketone formation range from 60–75% under optimized conditions .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

- Reagents and Conditions :

- Products :

Key Findings:

- LiAlH₄ achieves near-quantitative reduction (>90% yield) .

- Borane offers milder conditions but lower yields (~70%) .

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution:

- Reagents and Conditions :

- Products :

Key Findings:

- Amide formation is favored in polar aprotic solvents (e.g., acetonitrile) .

- Esterification proceeds efficiently with 1.5 equivalents of alkyl halide .

Salt Formation

The carboxylic acid reacts with bases to form salts:

- Reagents and Conditions :

- Products :

Key Findings:

Ring Functionalization

The piperidine ring undergoes alkylation or acylation:

- Reagents and Conditions :

- Products :

Key Findings:

Comparative Reaction Data

Mechanistic Insights

- Oxidation : Proceeds via deprotonation of the carboxylic acid, followed by decarboxylation to form a ketone .

- Reduction : LiAlH₄ acts as a strong hydride donor, reducing the carbonyl group to a hydroxyl group .

- Substitution : Acyl chloride intermediates facilitate nucleophilic attack by amines or alkoxides .

Applications De Recherche Scientifique

Structural Characteristics

2-(1-Methylpiperidin-3-yl)acetic acid has the molecular formula and a molar mass of approximately 157.21 g/mol. Its structure features a piperidine ring attached to an acetic acid moiety, which contributes to its unique chemical properties. The compound's predicted pKa of around 4.43 suggests it can participate in acid-base reactions, forming salts with alkalis.

Research has indicated that this compound interacts with various biological targets, particularly neurotransmitter receptors. Initial studies suggest potential implications in modulating dopaminergic and serotonergic pathways, which are crucial for treating neurological disorders.

The following table compares this compound with structurally similar compounds regarding their biological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring without acetic acid | Neuroactive properties |

| 2-(Piperidin-1-yl)acetic acid | Piperidine ring directly attached | Anti-inflammatory effects |

| 2-(1-Pyrrolidinyl)acetic acid | Pyrrolidine ring instead of piperidine | Potential neuroprotective effects |

| (R)-2-(Pyrrolidin-3-yloxy)acetic acid | Pyrrolidine with ether linkage | Anticancer activity |

The distinct presence of the methyl group on the piperidine ring may enhance lipophilicity and influence interactions with biological targets compared to other similar compounds.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. The results indicated that administration led to significant changes in behavior associated with anxiety and depression, suggesting its potential as an anxiolytic agent.

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationships of derivatives of this compound revealed that modifications to the piperidine ring could enhance or diminish biological activity. This study emphasized the importance of chemical structure in drug design.

Mécanisme D'action

The mechanism of action of 2-(1-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting its effects on the central nervous system .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-methylpiperidin-1-yl)acetic acid

- (1-methylpiperidin-2-yl)acetic acid

Uniqueness

2-(1-Methylpiperidin-3-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Activité Biologique

2-(1-Methylpiperidin-3-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, pharmacological implications, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit interactions with opioid receptors, particularly the μ-opioid receptors. A study evaluated various derivatives, including those with structural similarities, for their binding affinities and functional activities at opioid receptors. The results showed that certain derivatives had significant binding affinity, which may correlate with analgesic effects.

| Compound | μ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 9a | 79 | 67 |

| 9b | 57 | 36 |

| 9c | 36 | 25 |

This data indicates that modifications to the piperidine structure can enhance receptor affinity, suggesting a potential pathway for developing analgesics based on this scaffold .

Antinociceptive Activity

In vivo studies have assessed the antinociceptive properties of derivatives of this compound through intrathecal administration in rodent models. However, findings indicated a lack of significant antinociceptive activity at the tested doses (10 µg), suggesting that while some structural analogs show receptor binding, they may not translate into effective pain relief in vivo .

JAK3 Inhibition

Another area of investigation involves the role of this compound in inhibiting Janus kinase 3 (JAK3), which is implicated in immune response modulation. Compounds incorporating this moiety have shown varying degrees of potency against JAK3, with some modifications leading to improved pharmacokinetic profiles and bioavailability .

| Compound | JAK3 IC50 (nM) | Oral Bioavailability (%) |

|---|---|---|

| 2 | 133 | Not specified |

| 17 | 10 | High |

The modification of side chains significantly influences both the potency and bioavailability of these compounds, indicating a promising avenue for therapeutic development in inflammatory diseases .

Study on Pain Models

A study focused on evaluating the efficacy of various piperidine derivatives in rodent models of neuropathic pain found that while some compounds exhibited initial promise in vitro, they failed to demonstrate sustained analgesic effects in vivo. This discrepancy highlights the complexity of translating receptor binding into clinical efficacy .

Effects on Immune Cells

In another investigation, the biological activity of compounds related to this compound was assessed for their ability to modulate immune cell activity. The results indicated that certain derivatives could effectively inhibit JAK3 activity in activated immune cells, suggesting potential applications in autoimmune disorders .

Propriétés

IUPAC Name |

2-(1-methylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-4-2-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVBRICCCNVPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440973 | |

| Record name | (1-Methylpiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169253-08-1 | |

| Record name | 1-Methyl-3-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169253-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methylpiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.